molecular formula C7H5BrFNO2 B1528182 4-Bromo-3-fluoro-2-nitrotoluene CAS No. 1352397-24-0

4-Bromo-3-fluoro-2-nitrotoluene

Cat. No.: B1528182
CAS No.: 1352397-24-0
M. Wt: 234.02 g/mol
InChI Key: ZQDQNPOQOVBOMZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-nitrotoluene is a multi-substituted aromatic compound characterized by the presence of bromine, fluorine, and nitro groups on a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions. Starting with toluene, the nitration reaction introduces a nitro group, followed by bromination and fluorination steps.

  • Direct Halogenation: Direct halogenation methods can be employed to introduce bromine and fluorine atoms onto the aromatic ring. Careful control of reaction conditions, such as temperature and solvent choice, is crucial to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.

  • Reduction: Reduction of the nitro group can yield an amine derivative.

  • Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogenation catalysts.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-Bromo-3-fluoro-2-nitrobenzoic acid.

  • Reduction: 4-Bromo-3-fluoro-2-aminotoluene.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

4-Bromo-3-fluoro-2-nitrotoluene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-2-nitrotoluene exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

  • 4-Bromo-2-nitrotoluene: Similar structure but lacks the fluorine atom.

  • 3-Fluoro-2-nitrotoluene: Similar structure but lacks the bromine atom.

  • 2,4-Dinitrotoluene: Contains two nitro groups instead of one.

Uniqueness: 4-Bromo-3-fluoro-2-nitrotoluene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which significantly influences its reactivity and physical properties compared to its similar counterparts.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structural features and the ability to undergo diverse chemical reactions contribute to its widespread use in research and industry.

Properties

IUPAC Name

1-bromo-2-fluoro-4-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDQNPOQOVBOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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